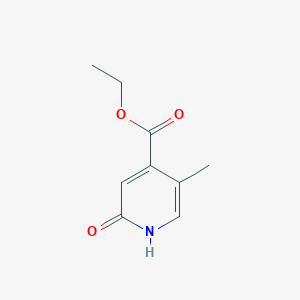

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-8(11)10-5-6(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLWZFJQXPSIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate CAS 1227572-19-1

An In-depth Technical Guide to Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1): Synthesis, Predicted Properties, and Potential Applications for the Research Scientist

Authored by a Senior Application Scientist

Disclaimer: Direct and specific experimental data for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate with CAS number 1227572-19-1 is limited in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the synthesis of its core chemical scaffold, established principles of organic chemistry for its subsequent functionalization, and an expert analysis of the potential biological significance of this molecule by drawing parallels with structurally related and well-characterized pyridine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this and similar chemical entities.

Introduction: Unveiling a Novel Pyridine Derivative

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate represents a specific, yet largely unexplored, iteration of this important heterocyclic family. The presence of a hydroxyl group, a methyl group, and a carboxylate ester on the pyridine core suggests a molecule with the potential for diverse chemical modifications and a range of biological interactions.

This guide will navigate the synthetic pathways to access this molecule, starting from its foundational precursor, 2-hydroxy-5-methylpyridine. We will then explore its predicted physicochemical properties and delve into its potential applications by examining the established biological activities of analogous compounds.

Synthesis of the Core Scaffold: 2-Hydroxy-5-methylpyridine

The synthesis of the 2-hydroxy-5-methylpyridine core is a critical first step. A common and effective method involves the diazotization of 2-amino-5-methylpyridine, followed by hydrolysis.[3]

Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyridine[3]

-

Preparation of the Reaction Mixture: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-methylpyridine (1 equivalent) in an aqueous solution of sulfuric acid. Cool the mixture to below 0°C in an ice-acetone bath.

-

Diazotization: While maintaining the temperature between 0-5°C, slowly add a solution of sodium nitrite (NaNO₂) in water. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Hydrolysis: After the addition of sodium nitrite is complete, stir the reaction mixture at 0°C for an additional 45 minutes. Subsequently, heat the mixture to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group.

-

Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it to a pH of 6.5-7.0 with a 50% w/w aqueous solution of sodium hydroxide (NaOH). Heat the neutralized mixture to 60°C and extract the product with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from ethyl acetate to yield 2-hydroxy-5-methylpyridine as a white crystalline solid.

Carboxylation and Esterification: Towards the Target Molecule

Hypothetical Workflow for Synthesis

Caption: Hypothetical inhibition of a kinase signaling pathway.

General Protocol for Biological Activity Screening

For researchers wishing to investigate the biological activities of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate, a general screening protocol is outlined below.

-

Compound Preparation: Dissolve the synthesized and purified compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Antimicrobial Assay (Broth Microdilution):

-

Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium.

-

Inoculate the wells with a standardized suspension of the test bacteria or fungi.

-

Incubate the plate under appropriate conditions.

-

Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of the compound that prevents visible microbial growth.

-

-

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound.

-

After a specified incubation period, add MTT reagent to the wells.

-

Solubilize the resulting formazan crystals and measure the absorbance to determine cell viability.

-

-

Anti-inflammatory Assay (LPS-stimulated Macrophages):

-

Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA.

-

Conclusion and Future Directions

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1) is a novel chemical entity with a scarcity of published data. However, based on the well-established chemistry and biology of the pyridine scaffold, it represents a promising starting point for further investigation. The synthetic pathways outlined in this guide provide a roadmap for its preparation, and the analysis of structurally related compounds suggests a range of potential biological activities that warrant exploration. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening of its biological properties to unlock its full potential in drug discovery and other applications.

References

- Amin, A.; Qadir, T.; Sharma, P. K.; Jeelani, I.; Abe, H. A review on the medicinal and industrial applications of N-containing heterocycles. Open Med. Chem. J.2022, 16.

- Chaubey, A.; Pandeya, S. N. Synthesis and biological activity of polysubstituted pyridines. ResearchGate2021. [URL: https://www.researchgate.net/publication/354054489_Synthesis_and_biological_activity_of_polysubstituted_pyridines]

- Ling, Y.; Hao, Z. -Y.; Liang, D.; Zhang, C. -L.; Liu, Y. -F.; Wang, Y. The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Des. Devel. Ther.2021, 15, 4289-4338. [URL: https://www.dovepress.com/the-expanding-role-of-pyridine-and-dihydropyridine-scaffolds-in-drug-peer-reviewed-fulltext-article-DDDT]

- Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents. [URL: https://patents.google.

- Sadawarte, G. P.; Rajput, J. D.; Kale, A. D.; Phase, R. P.; Jagrut, V. B. Synthesis, Characterization, and Biological Activities of Substituted Pyridine-Based Azomethine Scaffolds. Eur. J. Chem.2024, 15, 226-231.

- Smith, A. P.; Savage, S. A.; Love, J. C.; Fraser, C. L. 5-methyl-2,2'-bipyridine. Organic Syntheses2002, 78, 51. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0051]

- Synthesis and biological activity of polysubstituted pyridines. ResearchGate2021. [URL: https://www.researchgate.net/publication/236004537_Synthesis_and_biological_activity_of_polysubstituted_pyridines]

- Ukrainets, I. V.; Sidorenko, L. V.; Gorokhova, O. V.; Shishkin, O. V. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds2008, 44, 556-563. [URL: https://link.springer.com/article/10.1007/s10593-008-0077-9]

- 2-Hydroxy-5-methylpyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299831/]

- Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/130787063]

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230784/]

- Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Google Patents. [URL: https://patents.google.

- Method for producing 2-hydroxy-5-methylpyridine. Google Patents. [URL: https://patents.google.

- 4-Amino-2-hydroxy-5-methylpyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents. [URL: https://patents.google.

- Process for preparing 4-hydroxypyrimidine. Google Patents. [URL: https://patents.google.

- Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/293750]

- Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f066dd]

- Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0617]

- Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9768658.htm]

- Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC131810010]

- TEMPLATE FOR DECISION DOCUMENTS. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0230-0012]

- CAS Number 125572-95-4. Spectrum Chemical. [URL: https://www.spectrumchemical.com/chemical/1-2-cyclohexylenedinitrilotetraacetic-acid-125572-95-4]

- Substance Registry Services. US EPA. [URL: https://cdxnodengn.epa.gov/cdx-srs-public/substance-details/1227572-19-1]

Sources

Comprehensive Technical Guide: Tautomerism of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate

Executive Summary

For researchers in medicinal chemistry and structural biology, Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (hereafter referred to as EHMPC ) represents a classic yet critical case of heterocycle tautomerism. While often cataloged as a "2-hydroxypyridine" derivative, this molecule functions as a "chemical chameleon." Its behavior is governed by the Lactam-Lactim Tautomerism (2-pyridone vs. 2-hydroxypyridine equilibrium).[1][2]

Misidentifying the dominant tautomer of EHMPC leads to three primary failures in drug development:

-

Erroneous Docking Scores: The H-bond donor/acceptor profile inverts between tautomers.

-

Synthetic Regioselectivity Issues: N-alkylation vs. O-alkylation depends heavily on reaction conditions and the active tautomer.

-

Solubility Miscalculations: The lattice energy and solvation free energy differ significantly between the polar pyridone and the less polar hydroxypyridine.

This guide provides the theoretical framework, analytical protocols, and experimental data required to definitively characterize and utilize EHMPC.

Structural Dynamics & Thermodynamics[3]

The Equilibrium

EHMPC exists in a dynamic equilibrium between two distinct forms:

-

Form A (Lactam): Ethyl 1,6-dihydro-5-methyl-6-oxopyridine-4-carboxylate (commonly called the 2-pyridone form).

-

Form B (Lactim): Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (the 2-hydroxypyridine form).

In the 2-pyridone form, the molecule loses formal aromaticity in the strict Hückel sense (4n+2

Electronic Modulation by Substituents

The specific substitution pattern of EHMPC modulates this equilibrium:

-

C4-Ester (Electron Withdrawing): The ethyl ester at C4 withdraws electron density from the ring. This increases the acidity of the N-H (in the pyridone form) and the O-H (in the hydroxy form). Generally, EWGs favor the pyridone form by stabilizing the negative charge density on the oxygen in the dipolar resonance contributor.

-

C5-Methyl (Electron Donating): Provides weak inductive stabilization, slightly increasing the basicity of the ring nitrogen.

Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the solvent-mediated transition states.

Figure 1: Mechanistic pathway of EHMPC tautomerization. The transition is often solvent-assisted, involving a proton relay mechanism.

Solvent-Dependent Equilibria (The "Chameleon" Effect)

The most critical variable for EHMPC is the dielectric constant (

Polar Protic Solvents (Water, Methanol)

-

Dominant Form: 2-Pyridone (Lactam)

-

Mechanism: Water molecules act as a bridge, donating a hydrogen bond to the carbonyl oxygen and accepting one from the N-H. This solvation energy overcomes the loss of aromaticity.

-

Ratio: Typically >100:1 favoring the pyridone.

Non-Polar Solvents (Cyclohexane, Chloroform)

-

Dominant Form: Mixed, but often favors 2-Hydroxypyridine (Lactim) or the 2-Pyridone Dimer .

-

Mechanism: In the absence of external H-bond partners, the 2-pyridone form is unstable as a monomer due to its high dipole moment. It will either tautomerize to the less polar 2-hydroxypyridine (to bury the dipole) or form a symmetric cyclic dimer (analogous to DNA base pairing).

Solid State

-

Dominant Form: 2-Pyridone (Dimerized)

-

Mechanism: X-ray crystallography of similar analogues confirms that in the crystal lattice, molecules stack to maximize intermolecular hydrogen bonding (N-H

O=C), forming robust dimers or infinite chains.

Analytical Characterization Protocols

Distinguishing between the two forms requires specific spectroscopic markers. Do not rely on a single method.

NMR Spectroscopy (The Gold Standard)

The chemical shift of the carbon at position 2 (C2) and the presence of N-H vs O-H coupling are definitive.

Table 1: NMR Diagnostic Markers for EHMPC

| Feature | 2-Pyridone (Lactam) | 2-Hydroxypyridine (Lactim) |

| Solvent | DMSO-d6 (locks pyridone) | CDCl3 (allows exchange) |

| 160 - 165 ppm (Carbonyl-like) | ~158 - 160 ppm (Aromatic C-O) | |

| ~150 - 170 ppm (Amide-like) | ~240 - 260 ppm (Pyridine-like) | |

| J-Coupling | No coupling to ring protons |

UV-Vis Spectroscopy

-

Pyridone: Shows a bathochromic shift (red shift) compared to the pyridine form due to the extended conjugation of the amide system.

-

Protocol: Measure

in cyclohexane vs. water. A shift of >20 nm indicates a tautomeric flip.

Synthetic Implications: Regioselectivity

Understanding the tautomerism is vital for alkylation reactions.

-

N-Alkylation (Thermodynamic Control):

-

Conditions: Basic conditions (NaH, K2CO3) in polar aprotic solvents (DMF, DMSO).

-

Mechanism: The pyridone anion (which is the resonance hybrid of the deprotonated species) is alkylated at the nitrogen (the softer nucleophile) or oxygen (harder nucleophile) depending on the electrophile. However, under thermodynamic control, N-alkylation is often favored to yield the N-substituted pyridone.

-

-

O-Alkylation (Kinetic Control/Silver Salts):

-

Conditions: Ag2CO3 or using O-protecting groups (e.g., triflation).

-

Outcome: Locks the molecule in the 2-alkoxypyridine form, restoring full aromaticity.

-

Experimental Workflow: Determination of

To determine the equilibrium constant (

Step 1: UV-Vis Titration

-

Prepare a 50

M stock solution of EHMPC in the target solvent. -

Synthesize "locked" standards:

-

O-methyl standard: Ethyl 2-methoxy-5-methylpyridine-4-carboxylate.

-

N-methyl standard: Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-4-carboxylate.

-

-

Measure the UV spectrum of the unknown sample and both standards.

-

Use the Beer-Lambert law to deconvolute the contribution of each tautomer based on the unique

of the locked standards.

Step 2: Analytical Decision Tree

Use the following logic flow to validate your material before entering biological assays.

Figure 2: Decision tree for rapid identification of the dominant tautomer in solution.

References

-

Katritzky, A. R., et al. "Tautomerism of Heterocycles."[3] Advances in Heterocyclic Chemistry, vol. 76, 2000. Link

-

Beak, P., et al. "The effect of solvent on the tautomeric equilibria of 2-hydroxypyridine and 2-pyridone." Journal of the American Chemical Society, vol. 102, no. 10, 1980. Link

-

Wong, M. W., et al. "Solvent effects.[4] 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution." Journal of the American Chemical Society, vol. 114, no.[4] 5, 1992. Link

-

PubChem. "Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate (Isomer Analogue Data)." National Library of Medicine. Link

-

Sultan Qaboos University. "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism... and DFT calculations." Elsevier Pure. Link

Sources

The Chameleon Core: Mastering 2-Hydroxypyridine in Drug Discovery

Executive Summary The 2-hydroxypyridine (2-HP) / 2-pyridone scaffold represents one of the most versatile yet deceptive building blocks in modern medicinal chemistry. Its utility spans from acting as a robust amide bioisostere to serving as a privileged kinase inhibitor core. However, its ambident reactivity—driven by a sensitive lactam-lactim tautomeric equilibrium—often leads to synthetic dead-ends for the unprepared chemist. This guide provides a technical roadmap for navigating the electronic duality of this core, ensuring regiochemical control and successful integration into drug candidates.

The Tautomeric Enigma: Lactam vs. Lactim

The fundamental challenge in working with 2-HP is its existence as a tautomeric pair. Unlike simple phenols, the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is energetically subtle and heavily influenced by the environment.

Solvent-Dependent Equilibrium

While the 2-pyridone form preserves an amide-like resonance, it sacrifices the explicit aromaticity of the pyridine ring found in the lactim form.

-

Polar Solvents / Solid State: The 2-pyridone form dominates due to a large dipole moment (~6 D) and the ability to form stable hydrogen-bonded dimers (similar to DNA base pairing).

-

Gas Phase / Non-Polar Solvents: The 2-hydroxypyridine form is often favored or exists in significant ratios due to the preservation of aromaticity (Hückel rule) and lower dipole moment (~1.5 D).

Visualization: The Tautomeric Shift

The following diagram illustrates the equilibrium and the environmental factors driving the shift.

Figure 1: Environmental drivers of the 2-hydroxypyridine/2-pyridone equilibrium.

Strategic Functionalization: Winning the Regioselectivity Battle

The ambident nature of the 2-pyridone anion allows electrophiles to attack either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1] Controlling this is the primary synthetic hurdle.

The Hard/Soft Acid-Base (HSAB) Principle

-

N-Alkylation (Thermodynamic Control): The nitrogen atom is the softer nucleophilic center. It is favored by soft electrophiles (alkyl iodides), polar aprotic solvents (DMF, DMSO) that solvate the cation, and alkali metal bases (Li+, Na+, K+) which coordinate tightly to the oxygen, shielding it from attack.

-

O-Alkylation (Kinetic/Chelation Control): The oxygen atom is the harder nucleophilic center. It is favored by hard electrophiles (alkyl sulfonates, acyl chlorides) and silver salts (

), where the silver cation coordinates to the nitrogen, blocking it and directing the electrophile to the oxygen.

Synthetic Decision Tree

Figure 2: Strategic selection of reaction conditions for regioselective alkylation.

Medicinal Chemistry Applications

The 2-pyridone core is not merely a linker; it is a bioactive pharmacophore.

Bioisosterism

The 2-pyridone ring is a classic bioisostere for the amide bond (-CONH-). It locks the amide into a cis-conformation (relative to the ring), providing a rigid scaffold that can improve metabolic stability against peptidases.

-

H-Bonding: It presents a Hydrogen Bond Acceptor (C=O) and a Hydrogen Bond Donor (N-H) in a fixed geometry, ideal for kinase hinge binding.

-

Solubility: Compared to phenyl rings, the 2-pyridone core significantly lowers logP and improves aqueous solubility.

Quantitative Comparison of Properties[2][3]

| Property | Phenyl Ring | 2-Pyridone (Lactam) | 2-Hydroxypyridine (Lactim) |

| Aromaticity | High | Low (Resonance stabilized) | High |

| H-Bond Donor | No | Yes (N-H) | Yes (O-H) |

| H-Bond Acceptor | No | Yes (C=O) | Yes (N:) |

| Dipole Moment | ~0 D | ~6.0 D | ~1.5 D |

| Water Solubility | Poor | Good | Moderate |

| Key Drug Example | (Ubiquitous) | Pirfenidone (IPF), Perampanel (Epilepsy) | Rifaximin (contains related core) |

Experimental Protocol: Regioselective N-Alkylation

This protocol details the synthesis of an N-alkylated 2-pyridone, prioritizing the N-isomer using thermodynamic control.

Objective: Synthesize N-benzyl-2-pyridone from 2-hydroxypyridine.

Reagents

-

2-Hydroxypyridine (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) - Anhydrous, granular -

DMF (Dimethylformamide) - Dry

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxypyridine (10 mmol) in dry DMF (20 mL).

-

Deprotonation: Add

(20 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the pyridone nitrogen/oxygen. -

Addition: Add benzyl bromide (11 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

-

Note: N-alkylation is slower but thermodynamically favored. Heating promotes the equilibration to the stable N-isomer.

-

-

Workup: Once starting material is consumed (~3-5 hours), pour the mixture into ice-water (100 mL).

-

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (

).-

Elution Order: The O-alkylated product (2-benzyloxypyridine) is typically less polar and elutes first. The N-alkylated product (N-benzyl-2-pyridone) is more polar and elutes second.

-

Self-Validating QC (NMR)

To confirm you have the N-alkylated product and not the O-isomer, check the Carbonyl/Ether carbon signal in

-

N-Alkylated (Target): Look for a signal at ~162-164 ppm (C=O characteristic).

-

O-Alkylated (Impurity): Look for a signal at ~158-160 ppm (C-O-C aromatic ether) and a distinct shift in the adjacent ring protons in

NMR.

References

-

Tautomeric Equilibrium: Beak, P., et al.[2] "The effect of solvent on the tautomeric equilibrium of 2-hydroxypyridine." Journal of the American Chemical Society, 1980.

-

Regioselectivity Mechanisms: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[3] Journal of Organic Chemistry, 2024.[3]

-

Drug Scaffolds: Cui, Q., et al. "2-Pyridone-containing heterocycles: Privileged scaffolds in drug discovery."[2] Future Medicinal Chemistry, 2020.

-

Bioisosterism: Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 2020.

-

Green Chemistry Protocol: Liu, W., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Journal of Organic Chemistry, 2021.

Sources

Pharmaceutical intermediates based on 5-methylpyridine scaffold

An In-depth Technical Guide to Pharmaceutical Intermediates Based on the 5-Methylpyridine Scaffold

For correspondence related to this technical guide, please contact our applications support team.

Abstract

The 5-methylpyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2][3] This guide provides an in-depth technical exploration of key pharmaceutical intermediates derived from this versatile scaffold. We will dissect the strategic importance of the C5-methyl functionalization, from its influence on physicochemical properties and metabolic stability to its role as a synthetic handle. Core synthetic strategies, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, will be examined with a focus on the underlying mechanistic principles and practical experimental considerations. Detailed protocols and case studies for the synthesis of pivotal intermediates and their subsequent conversion into Active Pharmaceutical Ingredients (APIs) are presented to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction: The Strategic Value of the Pyridine Nucleus

The pyridine ring is a fundamental azaheterocycle that has consistently proven its value in drug discovery.[1][4] Its unique electronic properties, including its basicity and ability to act as a hydrogen bond acceptor, allow it to modulate aqueous solubility and bioavailability, crucial parameters in drug design.[2] Furthermore, the pyridine nucleus can enhance the metabolic stability of drug candidates by altering their interaction with metabolic enzymes like the cytochrome P450 family.[1][5] When substituted, particularly with a methyl group at the 5-position, the scaffold offers a nuanced balance of reactivity and stability, creating a versatile platform for the synthesis of complex and highly functionalized pharmaceutical agents.

The C5-Methyl Group: More Than a Steric Substituent

The methyl group at the 5-position of the pyridine ring is not merely a passive substituent. Its presence imparts significant strategic advantages in drug design and synthesis:

-

Metabolic Blocking: The C5 position can be susceptible to oxidative metabolism. Introducing a methyl group at this site can sterically hinder or block enzymatic attack, thereby increasing the metabolic half-life of the drug molecule.[5] This is a common strategy to address metabolic liabilities of aromatic compounds.

-

Modulation of Electronics and pKa: The electron-donating nature of the methyl group subtly influences the electron density of the pyridine ring, affecting its pKa and, consequently, its binding interactions with biological targets.

-

A Handle for Functionalization: The C(sp³)-H bonds of the methyl group and the adjacent C(sp²)-H bonds on the ring are amenable to advanced synthetic transformations, such as late-stage functionalization, allowing for the diversification of lead compounds.[6]

Core Synthetic Methodologies for 5-Methylpyridine Intermediates

The efficient synthesis of functionalized 5-methylpyridine intermediates is paramount for their application in drug development. Modern organic synthesis provides a powerful toolkit for the precise modification of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C and C-N bonds, enabling the assembly of complex molecular architectures from simple, stable precursors.[7] The Suzuki-Miyaura coupling, in particular, is widely employed due to its broad functional group tolerance and excellent yields.[7][8]

A common strategy involves the use of a halogenated 5-methylpyridine, such as 5-bromo-2-methylpyridin-3-amine, which can be coupled with a variety of arylboronic acids.[7][9] This approach allows for the modular synthesis of a library of 5-aryl-2-methylpyridine derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a reported method for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[7][8]

-

Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 eq), the desired arylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Solvent and Base Addition: Add 1,4-dioxane (e.g., 2 mL per 0.1 g of starting material) and stir the mixture at room temperature for 30 minutes.

-

Aqueous Phase: Add an aqueous solution of potassium phosphate (K₃PO₄, 1.5 eq) in water (e.g., 0.5 mL per 2 mL of dioxane).

-

Heating: Heat the reaction mixture to 85–95 °C and stir for 15-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust, well-established Pd(0) catalyst suitable for a wide range of Suzuki couplings.

-

Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant side reactions, such as boronic acid decomposition.

-

Solvent System: The 1,4-dioxane/water mixture provides a homogenous phase for both the organic-soluble reactants and the water-soluble inorganic base, facilitating efficient reaction kinetics.

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[10][11] For the 5-methylpyridine core, this can involve the functionalization of the methyl group's C(sp³)-H bonds or the ring's C(sp²)-H bonds.

The pyridine nitrogen can act as a directing group, facilitating regioselective C-H activation at the ortho (C2 or C6) positions.[11][12] Furthermore, innovative photoredox catalysis methods have been developed for the selective functionalization of the C5-methyl group itself.[6] This allows for the installation of various functional groups, providing a direct route to novel intermediates.

Logical Workflow: C-H Functionalization Strategy

Below is a diagram illustrating the general logic of a directed C-H functionalization reaction.

Caption: Directed C-H functionalization workflow.

Key Pharmaceutical Intermediates and Their Synthesis

Several specific 5-methylpyridine derivatives serve as crucial building blocks in the synthesis of major pharmaceutical drugs.

2-Amino-5-methylpyridine

This intermediate is a precursor for several drugs, including the anti-inflammatory agent Pirfenidone and the sedative Zolpidem.[13][14] It is typically synthesized from 3-methylpyridine (β-picoline) via the Chichibabin reaction or through a multi-step sequence involving N-oxidation.[13][15]

5-Methylpyridin-2(1H)-one

A key intermediate for the anti-fibrotic drug Pirfenidone, this compound exists in tautomeric equilibrium with its lactim form, 2-hydroxy-5-methylpyridine.[16][17] A common and reliable synthesis route starts from 2-amino-5-methylpyridine.

Experimental Protocol: Synthesis of 5-Methylpyridin-2(1H)-one via Diazotization

This protocol describes the conversion of 2-amino-5-methylpyridine to 5-methylpyridin-2(1H)-one.[16]

-

Diazotization: Dissolve 2-amino-5-methylpyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 2 M) at 0-5 °C.

-

Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Hydrolysis: Gently heat the solution to 70-80 °C. Nitrogen gas will evolve. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it to pH 7-8 with a suitable base (e.g., sodium carbonate). Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization to yield pure 5-methylpyridin-2(1H)-one.

Causality Behind Choices:

-

Acidic Medium: The diazotization reaction requires an acidic medium to generate nitrous acid (HONO) in situ from sodium nitrite.

-

Low Temperature: Diazonium salts are generally unstable and can decompose. Maintaining a low temperature during their formation and prior to hydrolysis is critical to prevent unwanted side reactions and ensure a high yield.

-

Heating for Hydrolysis: The hydrolysis of the diazonium salt to the corresponding hydroxyl group requires thermal energy to drive the reaction and expel nitrogen gas.

5-Ethyl-2-methylpyridine

This building block is essential for the synthesis of the COX-2 inhibitor Etoricoxib and the anti-diabetic drug Pioglitazone.[18] It is produced on an industrial scale by the condensation of acetaldehyde and ammonia.[19][20] The ethyl group provides an additional point for functionalization or can be a key structural feature of the final API.

Case Study: From Intermediate to API - The Synthesis of Pirfenidone

The journey from a simple intermediate to a life-changing drug is exemplified by the synthesis of Pirfenidone, used to treat idiopathic pulmonary fibrosis.

Caption: High-level synthesis of Pirfenidone.

The synthesis begins with the readily available 2-amino-5-methylpyridine.[13] As detailed in the protocol above, this is converted to 5-methylpyridin-2(1H)-one via a diazotization-hydrolysis sequence.[16] The final step is an N-arylation reaction, typically an Ullmann condensation, where 5-methylpyridin-2(1H)-one is coupled with an aryl halide like iodobenzene in the presence of a copper catalyst to yield Pirfenidone.[16]

Data Summary of Key Intermediates

The following table summarizes the key properties of the discussed intermediates.

| Intermediate Name | Structure | Molecular Formula | CAS Number | Key Application(s) |

| 2-Amino-5-methylpyridine | C₆H₈N₂ | 1603-41-4 | Pirfenidone, Zolpidem, Fluazuron[13][14] | |

| 5-Methylpyridin-2(1H)-one | C₆H₇NO | 1003-68-5 | Pirfenidone[16][17] | |

| 5-Ethyl-2-methylpyridine | C₈H₁₁N | 104-90-5 | Etoricoxib, Pioglitazone, Niacin[18][19] | |

| 3-Amino-5-methylpyridine | C₆H₈N₂ | 3167-96-2 | General pharmaceutical and agrochemical synthesis[21] | |

| 2,3-Dichloro-5-methylpyridine | C₆H₅Cl₂N | 18591-65-6 | Herbicides, Fungicides, Antimicrobials[22] |

Future Perspectives

The development of more sustainable and efficient synthetic methods remains a key objective. The application of green chemistry principles, such as the use of ionic liquids as recyclable catalysts and solvents, is gaining traction.[23] Furthermore, the exploration of enzymatic and flow chemistry processes for the synthesis of 5-methylpyridine intermediates promises to reduce waste, improve safety, and enhance scalability, paving the way for the next generation of pharmaceutical manufacturing.

Conclusion

Pharmaceutical intermediates based on the 5-methylpyridine scaffold are of immense strategic importance to the drug development industry. Their versatility, stemming from the unique properties of the substituted pyridine ring, allows for the synthesis of a diverse range of APIs targeting numerous disease areas. A thorough understanding of the core synthetic methodologies, from classic condensation reactions to modern palladium-catalyzed couplings and C-H activations, is essential for any researcher or scientist working in this field. As synthetic chemistry continues to evolve, so too will the innovative ways in which this privileged scaffold is utilized to create the medicines of tomorrow.

References

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

-

Dhadda, P., et al. (n.d.). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. [Link]

-

LookChem. (n.d.). Pharmaceutical Intermediates 5-Methylpyridin-2-ol CAS 1003-68-5. LookChem. [Link]

-

O'Connor, J. M., et al. (2005). A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes. Journal of the American Chemical Society. [Link]

-

Cleanchem. (n.d.). 5-Ethyl-2-methylpyridine | CAS No: 104-90-5. Cleanchem. [Link]

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. [Link]

-

West, M. J., et al. (2018). Selective Functionalisation of 5-Methylcytosine by Organic Photoredox Catalysis. Angewandte Chemie International Edition. [Link]

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

-

Unknown Author. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. [Link]

-

Unknown Author. (n.d.). The catalytic C3 and C5 methylation of pyridines. ResearchGate. [Link]

- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

Unknown Author. (n.d.). The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. LinkedIn. [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Wikipedia. [Link]

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

PubChem. (n.d.). 5-Methylpyridine-2(1H)-thione. PubChem. [Link]

-

Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Unknown Author. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

Unknown Author. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]

-

Aouad, M. R., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

-

Unknown Author. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

-

Rej, S., et al. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

-

Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Ferreira, R. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

-

KM Pharma Solution Private Limited. (n.d.). 5-Ethyl-2-methylpyridine. KM Pharma Solution Private Limited. [Link]

-

OpenChemHub. (2024). The main mechanisms of C-H activation. YouTube. [Link]

-

Unknown Author. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Unknown Author. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]

-

Unknown Author. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

-

Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

-

Mossine, A. V., et al. (2020). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Molecular Pharmaceutics. [Link]

-

El-Sayed, N. N. E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

-

Wikipedia. (n.d.). Pyridines. Wikipedia. [Link]

-

Wikipedia. (n.d.). Acetaldehyde. Wikipedia. [Link]

-

Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 12. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 16. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 17. jnsparrowchemical.com [jnsparrowchemical.com]

- 18. Fine Chemicals - 5-ethyl-2-methylpyridine [jubilantingrevia.com]

- 19. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 20. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 21. chemimpex.com [chemimpex.com]

- 22. chemimpex.com [chemimpex.com]

- 23. op.niscpr.res.in [op.niscpr.res.in]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 4-Hydroxymethyl-5-methylpyridine

Abstract

This comprehensive guide provides detailed protocols and expert insights for the chemical synthesis of 4-hydroxymethyl-5-methylpyridine, a valuable pyridine derivative, through the reduction of its ethyl ester precursor, ethyl 5-methylpyridine-4-carboxylate. We delve into the critical aspects of reagent selection, comparing common hydride reducing agents, and present a primary, field-tested protocol utilizing Lithium Aluminum Hydride (LiAlH₄). The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanism, safety procedures, and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for this specific transformation.

Introduction and Strategic Overview

4-hydroxymethyl-5-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a primary alcohol and a methylated pyridine ring, makes it a versatile building block for more complex molecules. The most direct and common synthetic route to this compound involves the reduction of the corresponding carboxylic acid ester, ethyl 5-methylpyridine-4-carboxylate.

The core of this synthesis is the transformation of an ester functional group into a primary alcohol. This requires a potent reducing agent capable of delivering a hydride (H⁻) to the electrophilic carbonyl carbon of the ester. This guide will focus on the practical application of hydride-based reducing agents to achieve this conversion efficiently and safely.

Visualizing the Synthetic Pathway

The overall transformation is a straightforward reduction of the ester moiety, leaving the aromatic pyridine ring intact.

Figure 1: General workflow for the reduction of the ethyl ester to the target alcohol.

Expertise & Experience: Selecting the Right Reducing Agent

The choice of reducing agent is the most critical decision in this synthesis. While several reagents can reduce esters, their reactivity, selectivity, and handling requirements differ significantly. The goal is to select a reagent powerful enough to reduce the relatively stable ester group without affecting the pyridine ring, under conditions that are practical and safe.

| Reagent | Formula | Reactivity towards Esters | Key Considerations & Rationale |

| Lithium Aluminum Hydride | LiAlH₄ | High | The reagent of choice for this transformation due to its high reactivity.[1][2] It readily reduces esters and carboxylic acids to primary alcohols.[3][4] Requires anhydrous, non-protic solvents (e.g., THF, Diethyl Ether) and careful handling due to its violent reaction with water.[3][5] |

| Sodium Borohydride | NaBH₄ | Low to Moderate | Generally too weak to reduce esters under standard conditions (e.g., methanol at room temp).[1][6] Reduction can be achieved at elevated temperatures or with additives, but it is often sluggish and less reliable than with LiAlH₄.[7][8][9] |

| Diisobutylaluminum Hydride | DIBAL-H | High (Temp. Dependent) | A powerful and selective reducing agent.[1] It is most famous for the partial reduction of esters to aldehydes at low temperatures (-78 °C).[10][11][12][13] While it can fully reduce esters to alcohols, LiAlH₄ is more commonly used for this purpose as it does not require cryogenic temperatures. |

The Mechanism of LiAlH₄ Ester Reduction

Understanding the reaction mechanism is key to troubleshooting and optimizing the procedure. The reduction proceeds via a two-step nucleophilic addition of hydride.

-

First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

-

Elimination of Alkoxide: This intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, expelling the ethoxide (-OEt) as a leaving group. This step forms an intermediate aldehyde.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester. It is therefore rapidly attacked by a second equivalent of hydride from LiAlH₄, forming an alkoxide intermediate.

-

Aqueous Work-up: The reaction is "quenched" by the careful addition of water. This protonates the alkoxide intermediate to yield the final primary alcohol product and neutralizes the aluminum byproducts, forming insoluble aluminum salts.[2][14]

Figure 2: Simplified mechanism of ester reduction by Lithium Aluminum Hydride.

Authoritative Protocol: Reduction via Lithium Aluminum Hydride

This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding anhydrous conditions and safety measures, is critical for a successful and safe outcome.

Materials and Reagents

| Reagent/Material | Formula / Grade | Quantity (Example Scale) | Supplier | Key Considerations |

| Ethyl 5-methylpyridine-4-carboxylate | C₉H₁₁NO₂ | 5.0 g (27.9 mmol) | Major Chemical Supplier | Ensure purity by NMR or GC-MS. |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 1.6 g (42.1 mmol, 1.5 eq) | Major Chemical Supplier | Extremely water-reactive. Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 200 mL | Major Chemical Supplier | Must be dry. Use from a solvent purification system or over molecular sieves. |

| Ethyl Acetate | C₄H₈O₂ | ~50 mL | Major Chemical Supplier | Used for quenching. |

| Saturated Sodium Sulfate Solution | Na₂SO₄(aq) | ~50 mL | Lab Prepared | Used in work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | ~10 g | Major Chemical Supplier | Drying agent. |

| Diethyl Ether / Ethyl Acetate | As needed for extraction | Major Chemical Supplier | Extraction solvents. | |

| Deionized Water | H₂O | ~100 mL | Lab System | For work-up. |

Safety First: Handling Lithium Aluminum Hydride

LiAlH₄ is a powerful reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5] It can ignite in moist air and is corrosive.[5]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety goggles (or a face shield), and impervious gloves.[15]

-

Inert Atmosphere: All manipulations of solid LiAlH₄ and the reaction itself must be conducted under an inert atmosphere (Nitrogen or Argon).[5]

-

Quenching: Excess LiAlH₄ must be quenched carefully at the end of the reaction. Never add water directly to a large amount of unreacted LAH.[3][16] A specific, safe quenching procedure is detailed below.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately available. Do not use water or CO₂ extinguishers. [5]

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum. Allow it to cool to room temperature under a stream of nitrogen.

-

To the flask, add the ethyl 5-methylpyridine-4-carboxylate (5.0 g, 27.9 mmol).

-

Add 150 mL of anhydrous THF via cannula or syringe. Stir the solution until the ester is fully dissolved.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

-

Addition of LiAlH₄:

-

In a separate, dry flask under nitrogen, suspend the LiAlH₄ (1.6 g, 42.1 mmol) in 50 mL of anhydrous THF.

-

CRITICAL STEP: Add the LiAlH₄ suspension to the stirred ester solution slowly and portion-wise via cannula or dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. The reaction is exothermic and will generate hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting ester. A typical mobile phase is 50:50 Ethyl Acetate:Hexanes.

-

-

Safe Reaction Quenching (Fieser Method): [15]

-

Once the reaction is complete (as judged by TLC), cool the flask back down to 0 °C in an ice-water bath.

-

CAUTION: The following additions are exothermic and will produce hydrogen gas. Add dropwise with vigorous stirring.

-

Slowly add 1.6 mL of deionized water.

-

Slowly add 1.6 mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

-

Slowly add 4.8 mL of deionized water.

-

Remove the ice bath and stir the resulting grey/white suspension vigorously at room temperature for 30-60 minutes. This procedure granulates the aluminum salts, making them easy to filter.[15][17]

-

-

Work-up and Isolation:

-

Filter the suspension through a pad of Celite® in a Büchner funnel.

-

Wash the filter cake thoroughly with ample ethyl acetate or THF (3 x 50 mL) to recover all the product.

-

Combine the filtrate and the washings in a separatory funnel.

-

Wash the combined organic layers with saturated sodium sulfate solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization

The crude product, typically a white to pale yellow solid or oil, can be purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

-

Expected ¹H NMR signals (in CDCl₃): The spectrum should show a singlet for the newly formed CH₂OH group around 4.7 ppm, a singlet for the methyl group on the pyridine ring around 2.4 ppm, and signals for the aromatic protons. The characteristic quartet and triplet of the ethyl ester precursor will be absent.

-

Expected IR signals: Look for a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong ester C=O stretch around 1720 cm⁻¹.[18]

Trustworthiness: Troubleshooting and Validation

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction (Starting material remains) | 1. Insufficient LiAlH₄. 2. Inactive (decomposed) LiAlH₄. 3. Reaction time too short. | 1. Ensure 1.5 equivalents of LiAlH₄ are used. 2. Use a fresh, unopened bottle of LiAlH₄ or test its activity on a small scale. 3. Allow the reaction to stir for a longer period at room temperature or with gentle heating (reflux in THF). |

| Low Yield | 1. Product lost in the aluminum salts during filtration. 2. Inefficient extraction. 3. Wet solvent or glassware decomposed the LiAlH₄. | 1. Wash the filter cake extensively with ethyl acetate or THF. Break up the solid to ensure thorough washing. 2. Perform multiple extractions during the work-up. 3. Ensure all glassware is flame-dried and solvents are anhydrous. |

| Difficult Filtration (Gelatinous precipitate) | Improper quenching procedure. | The Fieser quenching method is designed to prevent this. Ensure the exact ratios of H₂O, NaOH(aq), and H₂O are added slowly and in the correct order with vigorous stirring. |

References

-

Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved February 15, 2026, from [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved February 15, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Retrieved February 15, 2026, from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved February 15, 2026, from [Link]

-

Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved February 15, 2026, from [Link]

-

YouTube. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Sodium borohydride. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved February 15, 2026, from [Link]

-

University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Electrochemical reduction of derivatives and isomers of ethylpicolinate. Retrieved February 15, 2026, from [Link]

-

YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved February 15, 2026, from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved February 15, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. ch.ic.ac.uk [ch.ic.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of 2-Hydroxypyridines in Organic Solvents

Welcome to the technical support center dedicated to addressing the complex solubility challenges associated with 2-hydroxypyridine and its derivatives. As a class of compounds pivotal in pharmaceutical and materials science, their unique chemical behavior often presents significant hurdles during synthesis, purification, and formulation. This guide provides in-depth, field-proven insights and troubleshooting workflows designed for researchers, scientists, and drug development professionals to systematically overcome these issues.

Part 1: The Root Cause - Understanding the Unique Chemistry of 2-Hydroxypyridines

A thorough understanding of the underlying molecular principles is the first step toward solving any solubility problem. For 2-hydroxypyridines, the primary challenge is not just polarity but a dynamic chemical equilibrium.

Q1: Why are 2-hydroxypyridines and their derivatives notoriously difficult to dissolve in a predictable manner?

The core of the issue lies in a phenomenon called lactam-lactim tautomerism . 2-hydroxypyridine is not a single, static molecule in solution but exists in a dynamic equilibrium with its tautomer, 2-pyridone.[1][2][3] This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[4]

-

The 2-Hydroxypyridine (Lactim) Form: This form has an aromatic pyridine ring with a hydroxyl (-OH) group. It is generally favored in non-polar solvents.[1][2]

-

The 2-Pyridone (Lactam) Form: This form contains a carbonyl group (C=O) and an N-H bond within the ring. It is more polar and is favored in polar solvents like water and alcohols.[1][2][5]

This solvent-dependent equilibrium is the main reason for unpredictable solubility. Furthermore, the 2-pyridone tautomer, with its N-H and C=O groups, is exceptionally proficient at forming strong intermolecular hydrogen bonds. This leads to the formation of stable dimers and other self-aggregates, effectively "locking" the molecules together in a crystal lattice and making it difficult for solvent molecules to break them apart.[1][2][6][7]

Caption: The lactam-lactim tautomerism of 2-hydroxypyridine.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and actionable strategies for common solubility problems encountered in the lab.

Initial Assessment & Solvent Screening

Q2: I have a novel 2-hydroxypyridine derivative. What is the most systematic way to find a suitable solvent?

A systematic, small-scale screening approach is the most efficient starting point to avoid wasting valuable material. The principle of "like dissolves like" is a useful guide, but the tautomerism of 2-hydroxypyridines adds a layer of complexity.[8]

Recommended Initial Screening Solvents:

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These are often excellent starting points as they are strong hydrogen bond acceptors and can effectively solvate a wide range of compounds.[8]

-

Polar Protic: Methanol, Ethanol. These can interact via hydrogen bonding and are effective for many derivatives.[8][9]

-

Chlorinated: Dichloromethane (DCM), Chloroform. These are suitable for less polar derivatives where the 2-hydroxypyridine tautomer might be more prevalent.[8]

-

Ethers: Tetrahydrofuran (THF). This solvent has intermediate polarity and can be effective, sometimes more so for protonated forms of these compounds.[8]

Start by testing the solubility of 1-2 mg of your compound in 0.1-0.5 mL of each solvent at room temperature. If solubility is poor, gentle warming or sonication can provide the energy needed to break the crystal lattice.[8]

Using Co-solvents to Enhance Solubility

Q3: My compound shows partial solubility in several solvents but isn't fully soluble in any single one. How can co-solvents help?

Co-solvency is a powerful and widely used technique to fine-tune the polarity of a solvent system to match that of the solute.[10][11] By mixing a "good" solvent (in which the compound shows some solubility) with a "poor" solvent, you can create a mixture with significantly enhanced solubilizing power.

The mechanism involves the co-solvent disrupting the solvent's self-association (like the strong hydrogen-bonding network in water), creating a microenvironment that is more favorable for the solute.[12][13]

Common Co-solvent Systems to Try:

-

Dichloromethane / Methanol

-

Chloroform / Ethanol

-

Tetrahydrofuran / Water

-

Acetonitrile / Water

-

PEG 400 / Water[13]

Caption: Mechanism of co-solvency for enhancing solubility.

Leveraging Chemical Properties: pH and Salt Formation

Q4: Can I manipulate the pH to improve the solubility of my 2-hydroxypyridine derivative?

Absolutely. This is one of the most effective strategies for ionizable compounds.[10][14] 2-hydroxypyridines are amphoteric, meaning they can act as both a weak acid and a weak base:

-

As a weak acid: The N-H proton of the 2-pyridone tautomer is acidic (pKa ≈ 11.6).[2] Adding a base (e.g., triethylamine, sodium hydroxide) will deprotonate it, forming an anionic pyridinate, which is typically much more soluble in polar solvents.

-

As a weak base: The pyridine ring nitrogen can be protonated (pKa ≈ 0.75).[15] Adding an acid (e.g., trifluoroacetic acid, HCl) will form a cationic pyridinium salt, which is also more soluble in polar solvents.

A simple test is to suspend your compound in a polar solvent like methanol and add a drop of a volatile acid or base to see if it dissolves.[8]

Q5: When should I consider salt formation as a primary strategy?

Salt formation is a robust and scalable method to dramatically increase the aqueous solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[16][17][18] This strategy is particularly valuable in drug development. It goes beyond temporary pH adjustment by creating a stable, solid salt form with improved physicochemical properties.[19][20]

For a successful salt, there should generally be a difference of at least 2-3 pKa units between the API and the selected counterion to ensure stable proton transfer.[18] For a weakly acidic 2-hydroxypyridine derivative, you would choose a strong base as a counterion (e.g., sodium, potassium, tromethamine). For a weakly basic derivative, you would choose a strong acid (e.g., hydrochloride, mesylate, sulfate).

Advanced Strategies

Q6: Standard methods are providing only marginal improvement. What advanced techniques can be explored?

When conventional approaches are insufficient, several advanced formulation strategies can be employed, particularly in a drug development context:

-

Amorphous Solid Dispersions: This involves dispersing the compound in a polymer matrix in a non-crystalline, amorphous state.[17][21] This high-energy form bypasses the crystal lattice energy, often leading to a significant increase in apparent solubility and dissolution rate.

-

Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the compound.[16][21] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[17]

-

Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule, making it compatible with an aqueous environment.[10][16][17]

Part 3: Experimental Protocols

Protocol 1: Systematic Small-Scale Solubility Screening

This protocol provides a structured method to efficiently screen for suitable solvents for a new 2-hydroxypyridine derivative.

Materials:

-

Your 2-hydroxypyridine derivative

-

Vials (e.g., 1.5 mL glass vials)

-

A selection of solvents (see Q2)

-

Vortex mixer and/or ultrasonic bath

-

Hot plate/stirrer

Methodology:

-

Preparation: Weigh 2-3 mg of your compound into each labeled vial.

-

Solvent Addition: Add a measured volume (e.g., 0.2 mL) of a single solvent to each respective vial.

-

Room Temperature Test: Vortex each vial vigorously for 1-2 minutes. Visually inspect for dissolution. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

-

Applying Energy: For vials not showing full solubility, place them in an ultrasonic bath for 10-15 minutes.[8] Re-examine and record observations.

-

Heating: If still not fully soluble, gently warm the vials to 40-50 °C with stirring. Caution: Ensure vials are loosely capped to avoid pressure buildup.[8] Do not heat highly volatile solvents like DCM or ether on an open hotplate. Record observations.

-

Analysis: Consolidate your results to identify the most promising single solvents or candidates for co-solvent systems.

Protocol 2: Co-solvent System Optimization

This protocol details how to find the optimal ratio for a binary co-solvent system.

Materials:

-

Your compound

-

Two selected solvents (a "good" solvent and a miscible "poor" or "mediocre" solvent)

-

Vials, vortex mixer, centrifuge

-

Analytical method for concentration determination (e.g., HPLC-UV)

Methodology:

-

Prepare Co-solvent Mixtures: Create a series of co-solvent mixtures in various volume/volume ratios (e.g., 10:90, 20:80, 50:50, 80:20, 90:10 of Solvent A:Solvent B).[11]

-

Determine Saturated Solubility: Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture. Ensure undissolved solid is present.

-

Equilibrate: Tightly cap the vials and vortex them for 30 minutes. Then, allow them to equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation is reached.[11]

-

Separate Solid: Centrifuge the samples at high speed to pellet all undissolved solid.[11]

-

Analyze Supernatant: Carefully withdraw a known volume of the clear supernatant, dilute it with a suitable mobile phase or solvent, and analyze the concentration of the dissolved compound using a validated method like HPLC.[11]

-

Identify Optimum: Plot solubility versus the co-solvent ratio to identify the mixture that provides the highest solubility.

Part 4: Troubleshooting Workflow

This decision tree provides a logical pathway for addressing solubility issues with a 2-hydroxypyridine derivative.

Caption: A decision-making workflow for solubility troubleshooting.

Part 5: Reference Data

Table 1: Solubility of 2-Hydroxypyridine

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 450 g/L | 20 | Highly soluble; favors 2-pyridone form.[9][15][22] |

| Ethanol | Soluble | 20 | Good solubility.[9][15] |

| Methanol | Soluble | - | Good solubility.[23] |

| Acetone | Soluble | - | Good solubility.[1][2] |

| Benzene | Slightly Soluble | - | Low solubility; favors 2-hydroxypyridine form.[15][23] |

| Diethyl Ether | Slightly Soluble | - | Low solubility.[15][23] |

| DMSO | 19 mg/mL (199.78 mM) | - | Good solubility, but moisture can reduce it.[24] |

Table 2: Properties of Common Organic Solvents

| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |

| Water | 10.2 | 100.0 | 80.1 | Highly polar, protic |

| DMSO | 7.2 | 189.0 | 46.7 | Polar aprotic, strong H-bond acceptor |

| Acetonitrile | 5.8 | 81.6 | 37.5 | Polar aprotic |

| Methanol | 5.1 | 64.7 | 32.7 | Polar protic |

| Ethanol | 4.3 | 78.5 | 24.5 | Polar protic |

| Acetone | 4.3 | 56.1 | 20.7 | Polar aprotic |

| Dichloromethane | 3.1 | 39.6 | 9.1 | Moderately polar, non-protic |

| Tetrahydrofuran (THF) | 4.0 | 66.0 | 7.5 | Moderately polar, aprotic |

| Chloroform | 4.1 | 61.2 | 4.8 | Low polarity, non-protic |

| Toluene | 2.4 | 110.6 | 2.4 | Non-polar |

| Hexane | 0.1 | 68.0 | 1.9 | Non-polar |

References

-

2-Pyridone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price. (n.d.). Retrieved February 15, 2026, from [Link]

-

Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). Retrieved February 15, 2026, from [Link]

-

2-Pyridone - chemeurope.com. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-Hydroxypyridine-Tautomerism - ChemTube3D. (n.d.). Retrieved February 15, 2026, from [Link]

- Borst, D. R., et al. (2002). Hydrogen bonding and tunneling in the 2-pyridone·2-hydroxypyridine dimer. Effect of electronic excitation. Physical Chemistry Chemical Physics, 4(21), 5227-5236.

-

Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Retrieved February 15, 2026, from [Link]

-

4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Retrieved February 15, 2026, from [Link]

- Jagtap, S., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times, 42(10), 89-95.

-

A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Retrieved February 15, 2026, from [Link]

-

1-methyl-2-pyridone - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. (2010, July 1). The Journal of Physical Chemistry A. Retrieved February 15, 2026, from [Link]

-

Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Retrieved February 15, 2026, from [Link]

- Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).

-

Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB. (2020, April 20). Retrieved February 15, 2026, from [Link]

- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. (n.d.).

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - MDPI. (2016, November 14). Retrieved February 15, 2026, from [Link]

-

2-Pyridone | C5H5NO | CID 8871 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solubility enhancement methods with importance of hydrotropy - Semantic Scholar. (2012, November 15). Retrieved February 15, 2026, from [Link]

-

Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved February 15, 2026, from [Link]

- Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google Patents. (n.d.).

-

Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Retrieved February 15, 2026, from [Link]

-

Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved February 15, 2026, from [Link]

-

Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8). Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4). Retrieved February 15, 2026, from [Link]

-

Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 15, 2026, from [Link]

-

Pyridine and Pyridine Derivatives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30). Retrieved February 15, 2026, from [Link]

-